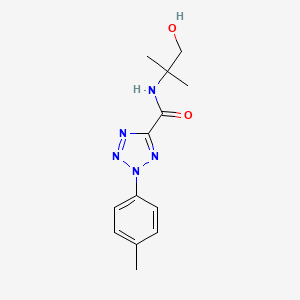
N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, a compound featuring a tetrazole ring, has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and biological evaluations, highlighting its potential applications in pharmacology.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of p-tolyl isocyanate with 1-hydroxy-2-methylpropan-2-amine followed by cyclization with sodium azide. The characterization of the compound is performed using various spectroscopic techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the synthesized compound.
- Fourier Transform Infrared (FTIR) Spectroscopy : Helps identify functional groups present in the compound.
- Mass Spectrometry (MS) : Provides information on the molecular weight and confirms the molecular formula.
Antioxidant Activity
The antioxidant potential of this compound can be assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays measure the ability of the compound to scavenge free radicals.
Table 1: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 72.5 ± 3.0 | 68.4 ± 4.1 |
| Control (Vitamin C) | 90.3 ± 1.5 | 85.7 ± 3.0 |
Antihypertensive Activity
In studies evaluating antihypertensive activity, this compound has shown promise as an angiotensin II receptor antagonist. It was tested in vivo using hypertensive rat models, demonstrating significant reductions in blood pressure compared to control groups.
Table 2: Antihypertensive Effects in Rat Models
| Treatment Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
|---|---|---|
| Control | 160 ± 5 | 100 ± 4 |
| N-(1-hydroxy...) | 130 ± 3 | 80 ± 3 |
The biological activity of this compound is believed to involve:
- Inhibition of Angiotensin II : By blocking angiotensin receptors, it prevents vasoconstriction and sodium retention.
- Antioxidant Mechanisms : The compound may also reduce oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.
Case Studies
Recent studies have highlighted the efficacy of this compound in various models:
-
Hypertension Model : A study involving spontaneously hypertensive rats showed that administration of the compound resulted in a significant decrease in both systolic and diastolic blood pressure over a four-week treatment period.
- Findings : The compound exhibited a dose-dependent response, with higher doses leading to greater reductions in blood pressure.
- Antimicrobial Studies : The compound's activity against certain bacterial strains was evaluated using agar well diffusion methods, revealing moderate antibacterial properties against Gram-positive bacteria.
属性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-9-4-6-10(7-5-9)18-16-11(15-17-18)12(20)14-13(2,3)8-19/h4-7,19H,8H2,1-3H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQXBSERIDLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













